molecular formula C23H18BrNO3 B2916482 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one CAS No. 1024337-22-1

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one

Cat. No. B2916482
M. Wt: 436.305
InChI Key: NJIVXCOKRAPPTD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one, commonly known as DBPAI, is an indenone-based compound that has been studied extensively due to its potential applications in the fields of scientific research, drug development, and biochemistry. DBPAI is a powerful inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs and other compounds.

Scientific Research Applications

Crystal Structure and Molecular Analysis

The crystal structure and molecular interactions of compounds similar to 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one have been extensively studied. For instance, the molecular structure of the title compound, featuring bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer, was analyzed. The study revealed the compound's almost planar structure and highlighted the significance of halogen bonding and intermolecular interactions in crystal packing (Escobar et al., 2012). Another study on a related compound showcased how specific bromination and transformations lead to different chemical structures, highlighting the versatility and potential for generating novel compounds with distinct properties (Sucrow et al., 1977).

Synthesis and Chemical Properties

Research has focused on synthesizing and characterizing derivatives of inden-1-one compounds, demonstrating their potential in creating novel chemical entities. One study discussed the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s derivatives, indicating how modifications in molecular structure can affect redox properties and potentially the compound's reactivity and stability (Ito et al., 2002). This research underlines the broad applicability of these compounds in various chemical syntheses and the possibility of tailoring their properties for specific applications.

Potential for Material Science and Photophysics

The compound and its derivatives' unique molecular structures and properties suggest potential applications in material science and photophysics. Studies into the stabilization of certain molecular forms and the investigation into photolabile groups bonded to silica-gel beads, for instance, point towards applications in creating new materials with specific light-responsive properties (Matsumoto et al., 2009). These materials could be pivotal in developing advanced technologies, including sensors, actuators, and systems for controlled drug delivery.

Antioxidant Activity and Biological Implications

Further, the synthesis and evaluation of antioxidant activities of methoxy- and hydroxyl-substituted chalcones, including derivatives similar to the compound of interest, have been documented. These studies suggest that specific structural modifications can enhance antioxidant activity, indicating potential therapeutic or protective roles against oxidative stress (Sulpizio et al., 2016).

properties

IUPAC Name

3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVXCOKRAPPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one

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